molecular formula C12H24N2O2 B8738028 tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate

tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate

Cat. No. B8738028
M. Wt: 228.33 g/mol
InChI Key: XKLDSRDAJRHFIY-UHFFFAOYSA-N
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Patent
US07622471B2

Procedure details

3,5-Dimethylpiperazine-1-carboxylic acid tert-butyl ester (3.31 g) obtained from Referential Example 87 was dissolved in methanol (50 mL). To the resultant solution, 10% palladium-carbon (0.504 g), 35% aqueous formalin (1.85 mL), and 1M HCl in ethanol (15.4 mL) were added at room temperature, and the mixture was stirred in a hydrogen atmosphere for 19 hours. 10% Palladium-carbon (0.95 g), 35% aqueous formalin (1.8 mL), and 1M HCl-ethanol (15 mL) were added thereto, followed by stirring in a hydrogen atmosphere for 23 hours. After the system was purged with nitrogen, the resultant mixture was neutralized through addition of the aqueous sodium hydroxide, and insoluble matter was removed by filtration. The filtrate was brought to dryness under reduced pressure. The residue was purified through silica gel column chromatography (chloroform−7N ammonia/methanol), to thereby give the title compound as an oily product (2.28 g, 65%).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
HCl ethanol
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Palladium-carbon
Quantity
0.95 g
Type
catalyst
Reaction Step Two
Quantity
3.31 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.85 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15.4 mL
Type
solvent
Reaction Step Four
Name
palladium-carbon
Quantity
0.504 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]([CH3:14])[NH:11][CH:10]([CH3:15])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C=O.Cl.[H][H].Cl.[CH2:22](O)C>CO.C(O)C.[C].[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]([CH3:14])[N:11]([CH3:22])[CH:10]([CH3:15])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:4.5,8.9|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
C=O
Name
HCl ethanol
Quantity
15 mL
Type
reactant
Smiles
Cl.C(C)O
Name
Palladium-carbon
Quantity
0.95 g
Type
catalyst
Smiles
[C].[Pd]
Step Three
Name
Quantity
3.31 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(NC(C1)C)C
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.85 mL
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
15.4 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
0.504 g
Type
catalyst
Smiles
[C].[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the system was purged with nitrogen
ADDITION
Type
ADDITION
Details
the resultant mixture was neutralized through addition of the aqueous sodium hydroxide, and insoluble matter
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
The residue was purified through silica gel column chromatography (chloroform−7N ammonia/methanol)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(N(C(C1)C)C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07622471B2

Procedure details

3,5-Dimethylpiperazine-1-carboxylic acid tert-butyl ester (3.31 g) obtained from Referential Example 87 was dissolved in methanol (50 mL). To the resultant solution, 10% palladium-carbon (0.504 g), 35% aqueous formalin (1.85 mL), and 1M HCl in ethanol (15.4 mL) were added at room temperature, and the mixture was stirred in a hydrogen atmosphere for 19 hours. 10% Palladium-carbon (0.95 g), 35% aqueous formalin (1.8 mL), and 1M HCl-ethanol (15 mL) were added thereto, followed by stirring in a hydrogen atmosphere for 23 hours. After the system was purged with nitrogen, the resultant mixture was neutralized through addition of the aqueous sodium hydroxide, and insoluble matter was removed by filtration. The filtrate was brought to dryness under reduced pressure. The residue was purified through silica gel column chromatography (chloroform−7N ammonia/methanol), to thereby give the title compound as an oily product (2.28 g, 65%).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
HCl ethanol
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Palladium-carbon
Quantity
0.95 g
Type
catalyst
Reaction Step Two
Quantity
3.31 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.85 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15.4 mL
Type
solvent
Reaction Step Four
Name
palladium-carbon
Quantity
0.504 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]([CH3:14])[NH:11][CH:10]([CH3:15])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C=O.Cl.[H][H].Cl.[CH2:22](O)C>CO.C(O)C.[C].[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]([CH3:14])[N:11]([CH3:22])[CH:10]([CH3:15])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:4.5,8.9|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
C=O
Name
HCl ethanol
Quantity
15 mL
Type
reactant
Smiles
Cl.C(C)O
Name
Palladium-carbon
Quantity
0.95 g
Type
catalyst
Smiles
[C].[Pd]
Step Three
Name
Quantity
3.31 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(NC(C1)C)C
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.85 mL
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
15.4 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
0.504 g
Type
catalyst
Smiles
[C].[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the system was purged with nitrogen
ADDITION
Type
ADDITION
Details
the resultant mixture was neutralized through addition of the aqueous sodium hydroxide, and insoluble matter
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
The residue was purified through silica gel column chromatography (chloroform−7N ammonia/methanol)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(N(C(C1)C)C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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